molecular formula C8H7FN2OS B594459 2-Amino-5-fluoro-6-methoxybenzothiazole CAS No. 134057-48-0

2-Amino-5-fluoro-6-methoxybenzothiazole

Cat. No.: B594459
CAS No.: 134057-48-0
M. Wt: 198.215
InChI Key: OIJIAORDLXFVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-6-methoxybenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a methoxy group at the sixth position on the benzothiazole ring.

Scientific Research Applications

2-Amino-5-fluoro-6-methoxybenzothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of fluorescent probes for imaging biological systems.

    Medicine: This compound has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Industry: It is utilized in the production of dyes, pigments, and other materials

Safety and Hazards

2-Amino-5-fluoro-6-methoxybenzothiazole is classified as hazardous. It is toxic if swallowed and is suspected of causing genetic defects . It may be harmful by ingestion, inhalation, or skin absorption . It is recommended to use personal protective equipment as required and to wash face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-6-methoxybenzothiazole typically involves the condensation of 2-aminothiophenol with appropriate fluorinated and methoxylated aromatic aldehydes. One common method includes the use of aqueous potassium hydroxide solution followed by acidification and air oxidation .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts such as copper(I) oxide in dimethyl sulfoxide (DMSO) at room temperature to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-6-methoxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and thiols, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-6-methoxybenzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.

    Pathways Involved: The compound can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 2-Amino-6-methoxybenzothiazole
  • 2-Amino-5-fluorobenzothiazole

Comparison: Compared to these similar compounds, 2-Amino-5-fluoro-6-methoxybenzothiazole is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for more diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-fluoro-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2OS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJIAORDLXFVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.